3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide
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Overview
Description
3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives.
Mechanism of Action
Target of Action
The primary target of the compound 3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is related to anti-tubercular activity . The compound is a benzothiazole derivative, which has been found to have potent inhibitory effects against M. tuberculosis The specific target within the M
Mode of Action
Benzothiazole derivatives are generally known to interact with their targets and cause changes that inhibit the growth or survival of the organism .
Biochemical Pathways
Result of Action
The result of the action of this compound is the inhibition of M. tuberculosis, as evidenced by the comparison of the inhibitory concentrations of the compound with standard reference drugs
Preparation Methods
The synthesis of 3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 4-ethoxy-1,3-benzothiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or other reduced products.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antibacterial agent by inhibiting enzymes such as dihydroorotase and DNA gyrase.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide include other benzothiazole derivatives such as:
- 2-aminobenzothiazole
- 2-mercaptobenzothiazole
- 6-ethoxy-1,3-benzothiazol-2-yl derivatives
These compounds share similar structural features but differ in their specific substituents, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
3-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c1-2-21-12-7-4-8-13-14(12)18-16(22-13)19-15(20)10-5-3-6-11(17)9-10/h3-9H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZDBVMQWLCXOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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